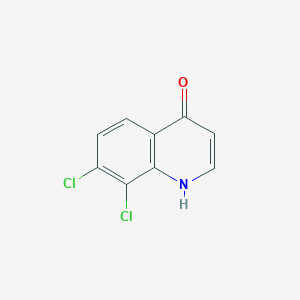

7,8-Dichloro-4-hydroxyquinoline

Descripción general

Descripción

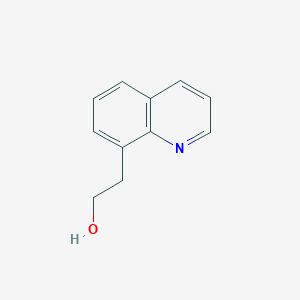

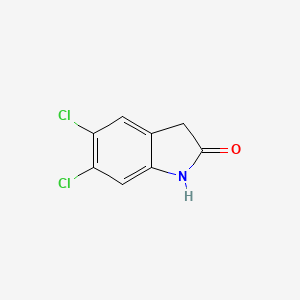

7,8-Dichloro-4-hydroxyquinoline is a compound with the CAS Number: 871217-91-3 . It is also known as 7,8-dichloro-4-quinolinol . This compound is a derivative of 8-Hydroxyquinoline, a small planar molecule with a lipophilic effect and a metal chelating ability .

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives, including 7,8-Dichloro-4-hydroxyquinoline, involves numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Molecular Structure Analysis

The 8-Hydroxyquinoline moiety, which is a part of 7,8-Dichloro-4-hydroxyquinoline, is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The pyridine ring maintains its properties as an electron-deficient entity with a basic nitrogen .Chemical Reactions Analysis

8-Hydroxyquinoline displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Aplicaciones Científicas De Investigación

1. Metal-Binding Properties and Potential in Cancer Treatment

7,8-Dichloro-4-hydroxyquinoline, as part of the 8-Hydroxyquinolines (8HQs) family, exhibits significant metal-binding properties. Research indicates that these compounds, including variants like 5-chloro-7-iodo-8-hydroxyquinoline (CQ) and PBT2 (2-(dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline), act as copper and zinc ionophores. They facilitate cellular accumulation of these ions rather than causing metal depletion. Notably, studies involving CQ have suggested its potential in inducing toxic intracellular copper accumulation and triggering apoptotic cancer cell death through various pathways (Summers et al., 2020).

2. Antioxidative or Prooxidative Effects

The derivatives of 7,8-Dichloro-4-hydroxyquinoline, such as 7-Chloro-4-hydroxyquinoline (CQ), have been studied for their effects on free-radical-initiated hemolysis of erythrocytes. These studies explore the relationship between the structure of 4-hydroxyquinoline with various substituents and its antioxidant effect. The results indicate that the antioxidative or prooxidative effect of these compounds is influenced by their molecular structure and distribution status in the reaction system (Liu et al., 2002).

3. Potential in Neurodegenerative Disease Treatment

8-Hydroxyquinolines, including derivatives like PBT2, have been proposed for the treatment of Alzheimer's disease (AD). They have shown efficiency in acting as metal chaperones, disaggregating metal-enriched amyloid plaques, and inhibiting Cu/Aβ redox chemistry, potentially reversing the AD phenotype in animal models. This suggests a molecular basis for the strong metal chaperone activity of these compounds and their potential in promoting neuroprotective and neuroregenerative effects (Kenche et al., 2013).

4. Molecular Docking and Cytotoxicity Potential

Studies on the molecular docking and cytotoxicity potential of compounds like 5,7‐dichloro‐8‐hydroxyquinoline have shown significant results. These compounds have demonstrated good cytotoxic effects, especially against human lung cancer cells. The research suggests that these compounds can significantly decrease lung cell viability, indicating their potential in cancer treatment (Wen et al., 2022).

5. Spectroscopic Characterization and Reactive Properties

Spectroscopic analysis of 8-hydroxyquinoline derivatives, including 7,8-Dichloro-4-hydroxyquinoline, has been conducted to investigate their reactive properties. The study focuses on their NLO (Non-LinearOptical) properties, chemical stability, and reactivity using spectroscopic characterization, Density Functional Theory (DFT), and molecular dynamics simulations. This research is critical in understanding the physicochemical properties of these compounds and their potential applications in various therapeutic areas (Sureshkumar et al., 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7,8-dichloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKZFDCDUQGTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=CN2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428996 | |

| Record name | 7,8-Dichloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dichloro-4-hydroxyquinoline | |

CAS RN |

203626-52-2, 871217-91-3 | |

| Record name | 7,8-Dichloro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dichloro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dichloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

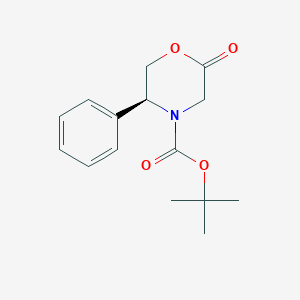

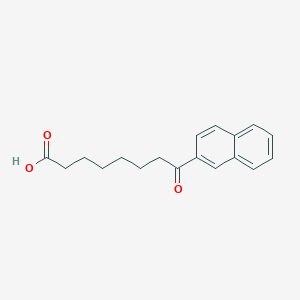

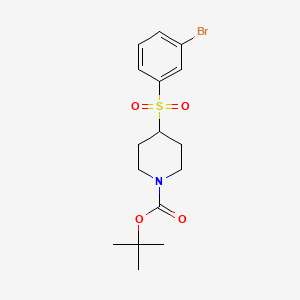

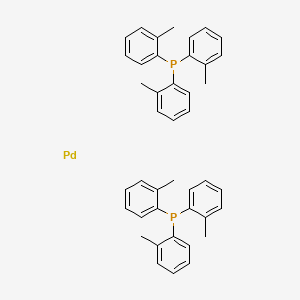

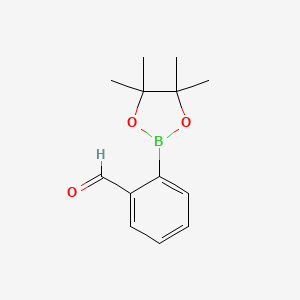

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)